5-Oxopyrazolidine-3-carboxylic acid
Overview
Description
5-Oxopyrazolidine-3-carboxylic acid is a chemical compound that has been studied for its potential biological activities . It is a white or cream-tinted crystalline solid that is soluble in ethanol, acetonitrile, and other organic solvents .
Synthesis Analysis
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids, which are similar to 5-Oxopyrazolidine-3-carboxylic acid, has been achieved through the cyclization of 2-methylenesuccinic acid with various amines . This process involves heating without a solvent or refluxing in ethanol with a catalytic amount of glacial acetic acid .Molecular Structure Analysis
The molecular weight of 5-Oxopyrazolidine-3-carboxylic acid is 130.1 . Its IUPAC name is 5-oxo-3-pyrazolidinecarboxylic acid and its InChI key is ZPNZAGCCZRYCGZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5-Oxopyrazolidine-3-carboxylic acid primarily include the cyclization of 2-methylenesuccinic acid with various amines .Physical And Chemical Properties Analysis
5-Oxopyrazolidine-3-carboxylic acid is a white or cream-tinted crystalline solid . It is soluble in ethanol, acetonitrile, and other organic solvents . The melting point is between 103-105 degrees Celsius .Scientific Research Applications
Analgesic Properties
- Analgesic Activity : The synthesized compounds exhibit varying analgesic effects. Notably, compounds with an aromatic or heterocyclic radical in the 1-position tend to have slightly greater analgesic activity .
Antihypoxic Activity
- Promising Potential : Studies suggest that this compound series holds promise for discovering antihypoxic agents. Antihypoxic compounds help protect tissues from oxygen deprivation, making them valuable in medical contexts .
Biological Screening
- GABA-Receptor Antagonists : Computational predictions indicate that these compounds may act as GABA-receptor antagonists, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists. Consequently, they exhibit arrhythmogenic, antiepileptic, anxiolytic, and other pharmacological activities .
Cell Division Stimulation
- Specific Example : 1-Quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .
Structural Characteristics
Spectral Data
- Confirmation : The structures of these compounds (I-VII) were confirmed using PMR and IR spectroscopic data. For example, 1-(Benzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid (II) was analyzed by GC-MS .
Mechanism of Action
Target of Action
The primary targets of 5-Oxopyrazolidine-3-carboxylic acid are GABA receptors , histamine-N-methyl transferase , and benzodiazepine receptors . These targets play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of sleep, mood, and anxiety.
Mode of Action
5-Oxopyrazolidine-3-carboxylic acid interacts with its targets by acting as a potential antagonist . This means it binds to these receptors and inhibits their normal function, leading to changes in the physiological processes they regulate.
Biochemical Pathways
The compound’s antagonistic action on GABA receptors, histamine-N-methyl transferase, and benzodiazepine receptors affects several biochemical pathways. These include neurotransmission pathways, histamine metabolism, and the benzodiazepine signaling pathway . The downstream effects of these interactions can lead to a variety of pharmacological activities, including arrhythmogenic , antiepileptic , and anxiolytic effects .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 5-Oxopyrazolidine-3-carboxylic acid’s action include analgesic and antihypoxic effects . These effects are likely a result of the compound’s interaction with its primary targets and the subsequent changes in the associated biochemical pathways.
properties
IUPAC Name |
5-oxopyrazolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2(4(8)9)5-6-3/h2,5H,1H2,(H,6,7)(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNZAGCCZRYCGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxopyrazolidine-3-carboxylic acid | |
CAS RN |
64154-84-3 | |
Record name | 5-oxopyrazolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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